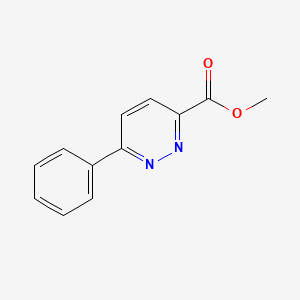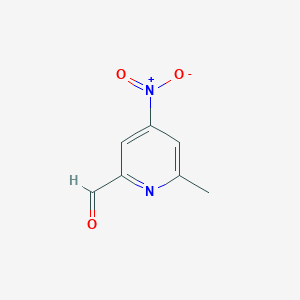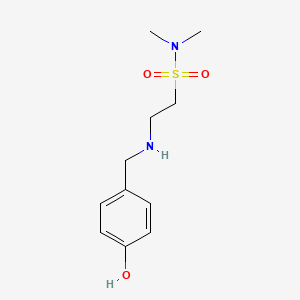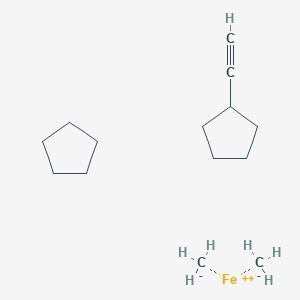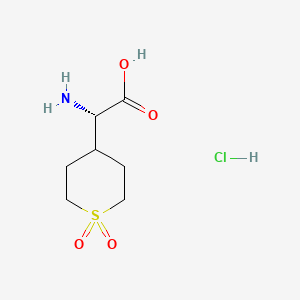![molecular formula C12H16O2 B13908658 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one is an organic compound with the molecular formula C12H16O2
Preparation Methods
The synthesis of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves several steps, typically starting with the formation of the cyclopropane ring followed by the fusion with a benzofuran moiety. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Furan Ring Formation: Employing methods like the Paal-Knorr synthesis to construct the furan ring.
Fusion Reactions: Combining the cyclopropane and furan rings under specific conditions to achieve the desired structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace hydrogen atoms with other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors or epigenetic markers to regulate gene expression.
These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one can be compared with other similar compounds, such as:
Cyclopropane-fused Benzofurans: Compounds with similar structural motifs but different substituents.
Benzofuran Derivatives: Molecules with variations in the furan ring or additional functional groups.
Cyclopropane-containing Compounds: Structures featuring the cyclopropane ring but lacking the benzofuran moiety.
The uniqueness of 1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropacbenzofuran-3-one lies in its specific combination of the cyclopropane and benzofuran rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(2)10-12(11)7-5-4-6-8(12)9(13)14-10/h4,6,8,10H,3,5,7H2,1-2H3 |
InChI Key |
WHNUXUAEXHHXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C13CCC=CC3C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


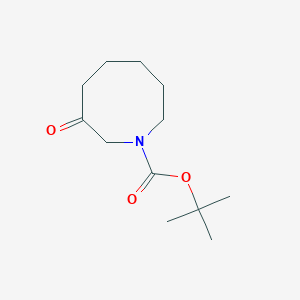
![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)
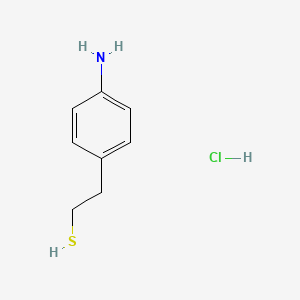
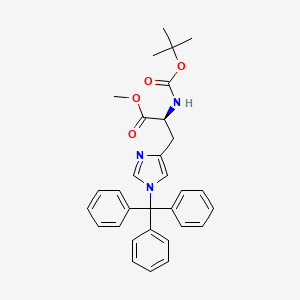
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
